N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Description
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Assessment
Research has been conducted on the synthesis and biological assessment of compounds related to "N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide", with particular emphasis on their interesting biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides was developed, showing promise in pharmacological activity studies (Karpina et al., 2019).
Corrosion Inhibition
Derivatives of the chemical structure have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These studies have revealed that certain acetamide derivatives offer promising inhibition efficiencies, showcasing their potential in protecting materials against corrosive environments (Yıldırım & Cetin, 2008).
Antiasthma Agents
Compounds incorporating the [1,2,4]triazolo[1,5-c]pyrimidine structure, akin to the target compound, have been identified as potential antiasthma agents. These findings are based on their ability to inhibit mediator release, a critical component in asthma pathophysiology (Medwid et al., 1990).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated excellent herbicidal activity across a broad spectrum of vegetation. This highlights their potential application in agriculture for controlling unwanted plant growth (Moran, 2003).
Anticancer Effects and Toxicity Modification
A study on modifying N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety showed that such modifications can retain antiproliferative activity while significantly reducing acute oral toxicity. This suggests a pathway for developing more effective and safer anticancer agents (Wang et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUCTVIQHFELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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